5-bromospiro[1H-indole-3,6'-oxane]-2,2'-dione
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Overview
Description
5-bromospiro[1H-indole-3,6’-oxane]-2,2’-dione is a synthetic compound that belongs to the class of spiroindole derivatives. These compounds are characterized by a unique spirocyclic structure, which involves the fusion of an indole ring with an oxane ring. The presence of a bromine atom at the 5-position of the indole ring further enhances its chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromospiro[1H-indole-3,6’-oxane]-2,2’-dione typically involves electrophilic aromatic substitution reactions. One common method is the bromination of indole derivatives using brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 5-position of the indole ring .
Industrial Production Methods
Industrial production of 5-bromospiro[1H-indole-3,6’-oxane]-2,2’-dione may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the bromination reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-bromospiro[1H-indole-3,6’-oxane]-2,2’-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted spiroindole derivatives with various functional groups.
Scientific Research Applications
5-bromospiro[1H-indole-3,6’-oxane]-2,2’-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex spiroindole derivatives.
Biology: Investigated for its potential antiproliferative and cytotoxic activities against cancer cell lines.
Medicine: Explored for its potential as a therapeutic agent in cancer treatment due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of new materials with unique chemical and physical properties
Mechanism of Action
The mechanism of action of 5-bromospiro[1H-indole-3,6’-oxane]-2,2’-dione involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to cellular receptors and enzymes, leading to the inhibition of key signaling pathways involved in cell proliferation and survival. The presence of the bromine atom enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
5-bromoindole: A simpler derivative with similar bromination at the 5-position but lacking the spirocyclic structure.
5-bromospiroindoline: Another spiroindole derivative with a different substitution pattern.
5-bromobrassinin: A related compound with a spiro attached thiazoline ring
Uniqueness
5-bromospiro[1H-indole-3,6’-oxane]-2,2’-dione is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. The presence of the oxane ring and the bromine atom at the 5-position enhances its reactivity and potential therapeutic applications compared to other similar compounds .
Properties
CAS No. |
64230-55-3 |
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Molecular Formula |
C12H10BrNO3 |
Molecular Weight |
296.12 g/mol |
IUPAC Name |
5-bromospiro[1H-indole-3,6'-oxane]-2,2'-dione |
InChI |
InChI=1S/C12H10BrNO3/c13-7-3-4-9-8(6-7)12(11(16)14-9)5-1-2-10(15)17-12/h3-4,6H,1-2,5H2,(H,14,16) |
InChI Key |
FIZXXYBUOJQEIC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)OC2(C1)C3=C(C=CC(=C3)Br)NC2=O |
Origin of Product |
United States |
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